SERT Affinity Comparison: [³H]MADAM (Kd = 60 pM) Versus Class-Standard Radioligands
[³H]MADAM demonstrates a Kd value of 60 pM on rat cortical membranes, which is at least 2-fold higher affinity than the most commonly used radioactive SERT probes evaluated under identical conditions [1]. Competition studies further confirm that MADAM exhibits strong inhibition by paroxetine (Ki = 0.32 nM) and citalopram (Ki = 1.57 nM), with negligible binding to norepinephrine transporter (nisoxetine Ki = 270 nM) and no detectable binding to dopamine transporter (desipramine and GBR 12935, Ki >1000 nM) [1].
| Evidence Dimension | Binding affinity (Kd) for SERT |
|---|---|
| Target Compound Data | Kd = 60 ± 9 pM (rat cortical membranes); Ki = 1.65 nM (human SERT) |
| Comparator Or Baseline | Most commonly used radioactive SERT probes (unspecified class); affinity at least 2-fold lower |
| Quantified Difference | ≥2-fold higher affinity (exact comparator values not specified in primary source) |
| Conditions | Saturation binding experiments on rat cortical membranes; non-specific binding determined with 10⁻⁶ M paroxetine |
Why This Matters
Higher affinity (lower Kd) enables detection of SERT in lower-density brain regions and reduces required radioligand concentration, improving signal-to-noise ratio in quantitative PET studies.
- [1] Chalon S, Tarkiainen J, Garreau L, Hall H, Emond P, Vercouillie J, Farde L, Dasse P, Varnäs K, Besnard JC, Halldin C, Guilloteau D. Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. J Pharmacol Exp Ther. 2003;304(1):81-87. View Source
